Heterobivalent ligand-1
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Overview
Description
Heterobivalent ligand-1 is a compound designed to target two different receptors simultaneously. This dual-targeting capability enhances its specificity and efficacy in various applications, particularly in the fields of medical imaging and therapy. The compound consists of two distinct ligands connected by a linker, allowing it to bind to two different receptor types on the same or different cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heterobivalent ligand-1 typically involves a modular approach. One common method uses dual reactive 3,6-dichloro-1,2,4,5-tetrazine as a starting material. This compound undergoes sequential nucleophilic aromatic substitution (SNAr) and inverse electron-demand Diels-Alder (IEDDA) reactions to form the heterobivalent ligand . Another method involves solid-phase synthesis, where the first ligand is assembled on a resin, followed by the construction of the linker and the addition of the second ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase synthesis or modular one-pot strategies. These methods are scalable and can produce high yields of the compound with high purity. The choice of method depends on the specific ligands and linkers used, as well as the desired properties of the final product.
Chemical Reactions Analysis
Heterobivalent ligand-1 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ligands, potentially altering their binding affinity.
Reduction: Reduction reactions can be used to modify the linker or ligands, affecting the overall structure and function of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Heterobivalent ligand-1 has a wide range of scientific research applications:
Chemistry: It is used in the study of receptor-ligand interactions and the development of new targeting strategies.
Biology: The compound is used to study cell signaling pathways and receptor dynamics.
Medicine: This compound is employed in medical imaging and targeted therapy, particularly for cancer
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of heterobivalent ligand-1 involves its ability to bind to two different receptors simultaneously. This dual binding increases the compound’s specificity and efficacy. The molecular targets are typically receptors that are overexpressed on the surface of certain cells, such as cancer cells. The binding of the ligand to these receptors can trigger various cellular responses, including internalization of the ligand-receptor complex and subsequent signaling pathway activation .
Comparison with Similar Compounds
Heterobivalent ligand-1 is unique in its ability to target two different receptors simultaneously. Similar compounds include:
Monovalent ligands: These compounds target only one receptor type and may have lower specificity and efficacy compared to heterobivalent ligands.
Bivalent ligands: These compounds target two identical receptors and may not provide the same level of specificity as heterobivalent ligands
The uniqueness of this compound lies in its dual-targeting capability, which enhances its potential for use in various applications, particularly in medical imaging and therapy.
Properties
Molecular Formula |
C86H115FN16O21 |
---|---|
Molecular Weight |
1727.9 g/mol |
IUPAC Name |
methyl N-[2-[2-[2-[2-[2-[2-[2-[[2-[4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-N-[2-[2-[2-[2-[2-[2-[2-[[4-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]anilino]-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C86H115FN16O21/c1-112-85(111)100(62-78(108)91-32-42-115-46-50-119-54-58-122-59-55-120-51-47-116-43-33-92-79(109)63-124-71-23-15-65(16-24-71)8-5-35-102-81-72(60-93-102)82-95-80(74-12-7-39-123-74)97-103(82)84(88)96-81)61-77(107)90-31-41-114-45-49-118-53-57-121-56-52-117-48-44-113-40-30-89-75(105)25-26-76(106)94-69-21-13-66(14-22-69)27-36-99-64-101(70-9-3-2-4-10-70)86(83(99)110)28-37-98(38-29-86)34-6-11-73(104)67-17-19-68(87)20-18-67/h2-4,7,9-10,12-24,39,60H,5-6,8,11,25-38,40-59,61-64H2,1H3,(H2,88,96)(H,89,105)(H,90,107)(H,91,108)(H,92,109)(H,94,106) |
InChI Key |
LPMUIKNAEQSASJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)NC1=CC=C(C=C1)CCN2CN(C3(C2=O)CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5)CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)COC6=CC=C(C=C6)CCCN7C8=C(C=N7)C9=NC(=NN9C(=N8)N)C1=CC=CO1 |
Origin of Product |
United States |
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